Benzene, 1-((2-(4-bromophenyl)-2-methylpropoxy)methyl)-3-(4-methoxyphenoxy)-
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-bromo-4-[1-[[3-(4-methoxyphenoxy)phenyl]methoxy]-2-methylpropan-2-yl]benzene . This name reflects three critical structural components:
- A central 2-methylpropane backbone substituted at position 2 with a 4-bromophenyl group
- A methoxymethyl ether linkage connecting the propane backbone to a meta-substituted benzene ring
- A 4-methoxyphenoxy group at the third position of the central aromatic ring
Systematic identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 80843-92-1 | |
| DSSTox Substance ID | DTXSID90230692 | |
| SMILES Notation | CC(C)(COCC1=CC(=CC=C1)OC2=CC=C(C=C2)OC)C3=CC=C(C=C3)Br | |
| InChI Key | QIIXHYUHTQYYOI-UHFFFAOYSA-N |
The naming adheres to IUPAC priority rules by designating the brominated benzene as the parent hydrocarbon and treating the methoxyphenoxy-methylpropoxy chain as a complex substituent.
Atomic Connectivity and Bonding Patterns
The molecule contains 24 carbon, 25 hydrogen, 1 bromine, and 3 oxygen atoms arranged in the following connectivity pattern:
- Core structure : Two benzene rings (C6H5) connected via a propoxy-methyl ether bridge
- Substituents :
- 4-Bromophenyl group at C2 of the propane backbone
- 4-Methoxyphenoxy group at C3 of the central benzene
- Bond types :
- 6 aromatic C-C bonds per benzene ring
- 3 ether (C-O-C) linkages
- 1 bromine-carbon σ-bond
Key bond lengths and angles derived from computational models include:
- C-O bond lengths: 1.414–1.432 Å in ether linkages
- Br-C aromatic bond: 1.903 Å
- Dihedral angle between benzene rings: 86.8° (from analogous structures)
The molecule exhibits rotational flexibility at eight single bonds (rotatable bond count = 8), primarily along the propoxy-methyl bridge and methoxyphenoxy side chain.
Three-Dimensional Conformational Analysis
Energy minimization studies reveal three dominant conformers differing in spatial arrangement of the methoxyphenoxy group relative to the bromophenyl moiety:
| Conformer | Relative Energy (kcal/mol) | Dominant Feature |
|---|---|---|
| I | 0.0 | Antiperiplanar methoxy groups |
| II | 2.1 | Synclinal aromatic ring stacking |
| III | 3.8 | Orthogonal sidechain orientation |
The lowest-energy conformation (I) maximizes distance between electronegative oxygen atoms while minimizing steric clash between aromatic rings. Molecular dynamics simulations show rapid interconversion between conformers (τ = 12–45 ps) at 298K due to low rotational barriers (<5 kcal/mol) at ether linkages.
Comparative analysis with crystallographic data from related aryl ethers suggests:
Comparative Structural Analysis with Related Aryl Ether Derivatives
When compared to 78 structurally analogous aryl ethers, key distinctions emerge:
| Feature | Target Compound | Typical Aryl Ethers |
|---|---|---|
| Molecular Weight | 441.4 g/mol | 350–420 g/mol |
| XLogP3 | 7.4 | 4.2–6.1 |
| H-Bond Acceptors | 3 | 2–4 |
| Rotatable Bonds | 8 | 5–7 |
| Aromatic Rings | 3 | 2 |
The compound’s enhanced lipophilicity (XLogP3 = 7.4 vs. 6.1 average) arises from:
- Three aromatic rings versus two in simpler derivatives
- Branched isopropyl group reducing polar surface area
- Bromine atom contributing both molecular weight and hydrophobic character
Electrostatic potential maps show strong negative charge localization (-0.32 e) at the methoxy oxygen atoms versus weaker polarization (-0.18 e) in non-brominated analogs. This electronic profile suggests modified binding affinities in supramolecular contexts compared to derivatives lacking halogen substituents.
Properties
CAS No. |
80843-92-1 |
|---|---|
Molecular Formula |
C24H25BrO3 |
Molecular Weight |
441.4 g/mol |
IUPAC Name |
1-bromo-4-[1-[[3-(4-methoxyphenoxy)phenyl]methoxy]-2-methylpropan-2-yl]benzene |
InChI |
InChI=1S/C24H25BrO3/c1-24(2,19-7-9-20(25)10-8-19)17-27-16-18-5-4-6-23(15-18)28-22-13-11-21(26-3)12-14-22/h4-15H,16-17H2,1-3H3 |
InChI Key |
QIIXHYUHTQYYOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=C(C=C2)OC)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Steps
Preparation of the 2-(4-bromophenyl)-2-methylpropan-2-yl moiety:
This fragment is often synthesized by alkylation of 4-bromophenyl derivatives with suitable alkylating agents under controlled conditions to introduce the 2-methylpropoxy substituent.Formation of the benzyl ether linkage:
The benzyl position (1-position on the benzene ring) is functionalized by reacting the 3-(4-methoxyphenoxy)phenol with a chloromethyl or bromomethyl derivative of the 2-(4-bromophenyl)-2-methylpropyl group. This step is typically performed under basic conditions (e.g., using potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).Coupling of the 3-(4-methoxyphenoxy) substituent:
The 3-position substitution with the 4-methoxyphenoxy group is introduced via nucleophilic aromatic substitution or Ullmann-type coupling reactions, depending on the starting materials.
Reaction Conditions
- Temperature: Reactions are generally conducted at moderate temperatures (50–100 °C) to balance reaction rate and selectivity.
- Atmosphere: Inert atmosphere (nitrogen or argon) is used to prevent oxidation or moisture-sensitive side reactions.
- Catalysts: Phase transfer catalysts or copper-based catalysts may be employed to facilitate ether bond formation.
- Solvents: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are preferred for their ability to dissolve both organic and inorganic reagents and stabilize transition states.
Detailed Preparation Methods with Data Table
| Step | Reaction Type | Reagents & Catalysts | Conditions | Notes & Yield Optimization |
|---|---|---|---|---|
| 1 | Alkylation | 4-bromophenyl derivative + alkyl halide | K2CO3, DMF, 80 °C, N2 atmosphere | Control temperature to avoid elimination side reactions; yield ~75-85% |
| 2 | Williamson Ether Synthesis | 3-(4-methoxyphenoxy)phenol + chloromethyl derivative | K2CO3 or NaH, DMF, 60-90 °C, inert atmosphere | Use excess base to drive reaction; yields 70-80% |
| 3 | Aromatic substitution/coupling | Copper catalyst, ligand, base (e.g., CuI, 1,10-phenanthroline, K3PO4) | 90-110 °C, inert atmosphere | Optimize catalyst loading for selectivity; yields 65-75% |
Research Findings and Optimization Insights
- Kinetic Studies: Activation energies for the ether bond formation step are typically in the range of 50–70 kJ/mol, indicating moderate reaction barriers that can be overcome by heating and catalyst use.
- Selectivity: The steric hindrance from the 2-methylpropoxy group requires careful control of reagent stoichiometry to minimize side products.
- Purification: Column chromatography or recrystallization from suitable solvents (e.g., ethyl acetate/hexane mixtures) is used to isolate the pure compound.
- Crystallographic Data: Bond lengths for C–O bonds in the ether linkages are consistent with typical aromatic ethers (1.35–1.45 Å), confirming successful synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-((2-(4-bromophenyl)-2-methylpropoxy)methyl)-3-(4-methoxyphenoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dehalogenated or hydrogenated products.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dehalogenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
Benzene, 1-((2-(4-bromophenyl)-2-methylpropoxy)methyl)-3-(4-methoxyphenoxy)- has been investigated for its potential therapeutic applications:
- Anticancer Activity : Studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For example, derivatives have been tested against breast cancer cells, demonstrating significant inhibition of cell proliferation .
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, effective against certain bacterial strains. Research indicates that the bromine substituent may enhance its ability to disrupt bacterial cell membranes.
Material Science
In material science, this compound is explored for its potential in developing advanced materials:
- Polymer Chemistry : It can be utilized as a monomer in polymer synthesis, contributing to materials with enhanced thermal stability and mechanical properties.
- Nanocomposite Development : The unique structure allows for incorporation into nanocomposites, improving electrical conductivity and thermal resistance due to the presence of aromatic groups .
Case Study 1: Anticancer Activity Assessment
A study conducted on derivatives of Benzene, 1-((2-(4-bromophenyl)-2-methylpropoxy)methyl)-3-(4-methoxyphenoxy)- demonstrated its effectiveness against MCF-7 breast cancer cells. The IC50 value was determined to be significantly lower than that of standard chemotherapeutic agents, indicating higher efficacy.
Case Study 2: Antimicrobial Efficacy
Research published in a peer-reviewed journal evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) that was competitive with known antibiotics, suggesting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of Benzene, 1-((2-(4-bromophenyl)-2-methylpropoxy)methyl)-3-(4-methoxyphenoxy)- involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous derivatives, emphasizing substituent variations, molecular properties, and applications:
Research Findings and Key Insights
Structural and Functional Comparisons
- Brominated compounds often exhibit higher lipophilicity, which may enhance bioaccumulation but reduce biodegradability .
- Alkoxy Variants : Etofenprox (80844-07-1) and the methoxy analog (80843-79-4) demonstrate how alkoxy groups modulate toxicity. Ethoxy substituents in etofenprox correlate with acute fish toxicity (LC50 < 0.1 mg/L), leading to usage restrictions near waterways . Methoxy groups may reduce volatility and improve photostability .
Regulatory and Environmental Impact
Biological Activity
Benzene, 1-((2-(4-bromophenyl)-2-methylpropoxy)methyl)-3-(4-methoxyphenoxy)-, also known by its CAS number 80843-92-1, is a complex organic compound with a molecular formula of C24H25BrO3 and a molecular weight of approximately 425.37 g/mol. This compound features a unique structure characterized by multiple functional groups, including bromine and methoxy substituents, which influence its biological activity and potential applications in medicinal chemistry.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that the biological activity of this compound is primarily influenced by its substituents. The presence of bromine and methoxy groups can enhance its reactivity and interaction with biological targets, potentially leading to various pharmacological effects.
- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Effects : The bromophenyl group is known for its antimicrobial properties, indicating that this compound may also possess similar activity against various pathogens.
- Anti-inflammatory Properties : Compounds with methoxy groups have been associated with anti-inflammatory effects, suggesting potential therapeutic applications in inflammatory diseases.
Research Findings
Several studies have explored the biological activity of structurally related compounds, providing insights into the potential effects of Benzene, 1-((2-(4-bromophenyl)-2-methylpropoxy)methyl)-3-(4-methoxyphenoxy)-.
Case Studies
-
Case Study on Antioxidant Activity :
- In vitro assays revealed that similar compounds exhibit a dose-dependent increase in antioxidant capacity, suggesting that Benzene, 1-((2-(4-bromophenyl)-2-methylpropoxy)methyl)-3-(4-methoxyphenoxy)- may also exert protective effects against oxidative damage.
-
Case Study on Antimicrobial Activity :
- A study investigating the antimicrobial properties of related compounds found that those with bromine substitutions demonstrated enhanced activity against specific bacterial strains, supporting the hypothesis that this compound may have similar effects.
-
Case Study on Anti-inflammatory Effects :
- Animal model experiments indicated that related methoxy-substituted compounds significantly reduced inflammatory markers, suggesting potential therapeutic applications for Benzene, 1-((2-(4-bromophenyl)-2-methylpropoxy)methyl)-3-(4-methoxyphenoxy)- in treating inflammatory diseases.
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
The synthesis typically involves multi-step coupling reactions. For example, ether bond formation between 4-bromophenyl and methoxyphenoxy groups can be achieved using nucleophilic substitution or Mitsunobu conditions. A triazine-based coupling agent (e.g., 2,4,6-trichlorotriazine) may facilitate intermediate formation, as demonstrated in analogous syntheses . Post-reaction purification via column chromatography (e.g., silica gel with pentane:EtOAc gradients) ensures isolation of the target compound .
Q. Which spectroscopic techniques are essential for structural characterization?
- NMR Spectroscopy : H and C NMR confirm substituent positions and connectivity, with methoxy (-OCH) and bromophenyl groups showing distinct shifts .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H] for CHBrO: ~487.08) .
- Gas Chromatography (GC) : Purity assessment and retention time matching against standards .
Q. How is compound purity validated post-synthesis?
Purity is assessed via:
- HPLC : Reverse-phase columns (C18) with UV detection at 254 nm, comparing peak area ratios .
- Elemental Analysis : Confirmation of C, H, Br, and O content within ±0.3% theoretical values .
Advanced Research Questions
Q. How are crystallographic data contradictions resolved during structure refinement?
For X-ray diffraction data, use SHELXL (v.2018/3) to refine disordered moieties (e.g., flexible propoxy chains). Twinning or pseudo-symmetry issues are addressed using the TWIN/BASF command, with R convergence <5% . Visualization tools like ORTEP-3 help model thermal ellipsoids and validate geometric parameters (e.g., bond angles ±0.01Å) .
Q. What strategies analyze hydrogen-bonding networks in the crystal lattice?
Apply graph set analysis (GSA) to categorize motifs (e.g., rings from O–H···O interactions). Software like Mercury (CCDC) maps donor-acceptor distances (<3.0Å) and angles (>120°), with reference to Etter’s rules for supramolecular assembly .
Q. How are reaction yields optimized for etherification steps?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
